1H-Benzo[D]imidazole-7-acetic acid
Overview
Description
1H-Benzo[D]imidazole-7-acetic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[D]imidazole-7-acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with acetic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as metal salts or enzymes may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[D]imidazole-7-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole-7-carboxylic acid.
Reduction: Formation of benzimidazole-7-ethanol.
Substitution: Formation of N-substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzo[D]imidazole-7-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzo[D]imidazole-7-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse pharmacological properties.
Benzimidazole-5-carboxylic acid: Another derivative with potential biological applications.
Uniqueness: 1H-Benzo[D]imidazole-7-acetic acid is unique due to its specific acetic acid moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and interaction with biological targets compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-(1H-benzimidazol-4-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDIGDAXXREYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599208 | |
Record name | (1H-Benzimidazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933709-63-8 | |
Record name | (1H-Benzimidazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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